molecular formula C11H15NO3 B2847642 Methyl 3-((3-methoxyphenyl)amino)propanoate CAS No. 42313-49-5

Methyl 3-((3-methoxyphenyl)amino)propanoate

Cat. No.: B2847642
CAS No.: 42313-49-5
M. Wt: 209.245
InChI Key: XUJHYAAFPKZFBX-UHFFFAOYSA-N
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Description

Methyl 3-((3-methoxyphenyl)amino)propanoate is a β-amino acid ester derivative of significant interest in medicinal chemistry and pharmaceutical research. β-Amino acid esters are widely recognized as key structural motifs found in biologically active molecules and are valuable building blocks for the construction of peptidomimetic oligomers . Their applications span the research of novel compounds with potential anticancer, antiviral, and antibacterial properties . This specific compound, featuring a 3-methoxyphenyl group, serves as a crucial intermediate in organic synthesis. The methoxy substituent can influence the compound's lipophilicity and electronic characteristics, making it a versatile scaffold for further chemical derivatization . Research into analogous compounds highlights their role as intermediates for the synthesis of urease inhibitors, which are investigated for applications such as addressing Helicobacter pylori infections . Furthermore, related structural hybrids incorporating methoxyphenyl and amino acid derivatives have been explored for their ability to inhibit transcription factors like STAT3 and NF-κB, which are key targets in oncology research and the study of inflammatory diseases . Modern synthetic approaches for such molecules emphasize green chemistry principles, including lipase-catalyzed Michael addition in continuous-flow microreactors, which offer advantages such as short reaction times and the use of methanol as a benign reaction medium . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound in a laboratory setting following appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-methoxyanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-5-3-4-9(8-10)12-7-6-11(13)15-2/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJHYAAFPKZFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 3-((3-methoxyphenyl)amino)propanoate as a candidate for anticancer drug development. The compound has been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, modifications of similar compounds have demonstrated effectiveness as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their ability to alter gene expression and induce cancer cell death .

mTOR Inhibition

The mechanistic target of rapamycin (mTOR) pathway is a critical regulator of cell growth and proliferation. Compounds related to this compound have been explored for their ability to inhibit mTOR, providing a therapeutic angle for treating hepatocellular carcinoma and other malignancies resistant to conventional therapies . Virtual screening methods have been employed to optimize such compounds, suggesting that structural modifications can enhance their inhibitory potency.

Synthesis of Novel Derivatives

The versatility of this compound allows for the synthesis of various derivatives that can be tailored for specific biological activities. For example, derivatives synthesized from related esters have shown promising results as HDACIs with improved antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin . This highlights the potential for developing a library of compounds based on the original structure.

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. These properties are vital in addressing neurodegenerative diseases, where oxidative stress and inflammation play significant roles. Studies focusing on related compounds have suggested mechanisms through which these agents can mitigate neuronal damage and promote cell survival .

Case Study 1: Antiproliferative Activity Assessment

In a comparative study, this compound derivatives were tested against HeLa cells. The results indicated an IC50 value significantly lower than that of doxorubicin, suggesting enhanced efficacy in inhibiting cancer cell growth. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: mTOR Pathway Modulation

A focused investigation into the mTOR inhibitory effects of this compound revealed its potential as a therapeutic agent in hepatocellular carcinoma treatment. The compound's ability to modulate this pathway was confirmed through various assays, indicating its role in reducing tumor growth and improving patient outcomes when combined with traditional therapies .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Electron-Donating vs. Electron-Withdrawing Groups
  • Methyl 3-{[3-(Trifluoromethoxy)phenyl]amino}propanoate (): Replaces the methoxy group with a trifluoromethoxy (-OCF₃) substituent. Impact: The electron-withdrawing -CF₃ group increases electrophilicity and metabolic stability compared to the methoxy group. Molecular Weight: 263.22 g/mol (vs. 225.24 g/mol for the target compound).
  • Methyl (3R)-3-Amino-3-(3-hydroxyphenyl)propanoate (): Substitutes methoxy with a hydroxyl (-OH) group. Impact: Higher polarity due to -OH, reducing lipophilicity (logP) and altering solubility.
Positional Isomerism
  • m-Methoxyphenyl 3-Phenylpropanoate (Compound 20 in ): Methoxy group at the meta position but lacks the amino linkage.

Ester Group Modifications

Compound Name Ester Group Molecular Weight (g/mol) Key Properties Reference
Methyl 3-((3-methoxyphenyl)amino)propanoate Methyl 225.24 Moderate lipophilicity, hydrolytically labile Target Compound
Ethyl 3-Amino-3-phenylpropanoate Ethyl 207.25 Slower hydrolysis vs. methyl ester
tert-Butyl 3-(Benzyl(methyl)amino)propanoate tert-Butyl 263.38 Enhanced steric hindrance, delayed hydrolysis

Key Observations :

  • Methyl esters (e.g., target compound) are more reactive toward hydrolysis than bulkier esters (e.g., tert-butyl in ).
  • Ethyl esters () balance lipophilicity and stability, often preferred in prodrug design.

Functional Group Replacements

Amino vs. Hydroxy/Oxo Groups
  • Methyl 3-Hydroxy-3-(3-methoxyphenyl)propanoate (, Entry 48): Replaces the amino group with a hydroxyl group. Synthesis: Produced via asymmetric reduction of 3-oxo precursor with 100% enantiomeric excess (ee). Impact: Hydroxyl group enables hydrogen bonding but reduces nucleophilicity compared to amino derivatives.

Biological Activity

Methyl 3-((3-methoxyphenyl)amino)propanoate is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 42313-49-5

The compound features a methoxy-substituted phenyl ring, which enhances its electron density and steric properties, potentially influencing its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits promising antioxidant activity . Antioxidants are critical in combating oxidative stress, which is linked to various diseases, including cancer. The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage.

Anticancer Activity

This compound has been studied for its potential anticancer properties . In a series of experiments involving the HCT-116 colon cancer cell line, it was found that several derivatives of related compounds inhibited cell proliferation significantly. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL , indicating potent activity against cancer cells .

The mechanism by which this compound exerts its biological effects may involve modulation of key molecular targets within various biological pathways. These interactions can influence processes such as:

  • Cell Proliferation : Inhibition of cancer cell growth.
  • Apoptosis : Induction of programmed cell death in malignant cells.

Understanding these pathways is crucial for elucidating the therapeutic potential of the compound.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, often starting from simpler precursors through reactions such as amination and esterification. The compound can also serve as a precursor for synthesizing biologically active derivatives that may have enhanced therapeutic implications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
3-Amino-3-(4-methoxyphenyl)propanoic acidSimilar amino and propanoic acid structureDifferent substitution pattern on the phenyl ring
3-Amino-3-(3-hydroxyphenyl)propanoic acidHydroxy group instead of methoxyVariation in functional group affects reactivity
3-Amino-3-(4-chlorophenyl)propanoic acidChlorine substituent on phenyl ringAlters electronic properties and biological activity

The unique methoxy substitution in this compound enhances its reactivity compared to analogs, leading to distinct solubility and stability profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated significant inhibition of HCT-116 cell proliferation, supporting its potential application in cancer therapy.
  • Mechanistic Studies : Further research is needed to elucidate the specific molecular pathways affected by this compound, which could lead to targeted therapies for various cancers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-((3-methoxyphenyl)amino)propanoate, and what key reagents are involved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-methoxyaniline with methyl acrylate derivatives under basic conditions (e.g., sodium hydride in DMF) . Purification is achieved using column chromatography or recrystallization to isolate the product . Key reagents include aprotic solvents (e.g., DMF), bases (e.g., NaH), and esterification agents.

Q. How is the compound characterized for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the presence of the methoxy, amino, and ester groups. Infrared (IR) spectroscopy identifies functional groups like N-H and C=O stretches. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 224.1). High-performance liquid chromatography (HPLC) assesses purity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to screen for interactions. Cytotoxicity studies (e.g., MTT assay on cancer cell lines) can identify antiproliferative potential. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity quantification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Methodological Answer : Conduct Design of Experiments (DoE) to evaluate variables:

  • Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst loading : Use palladium or copper catalysts for cross-coupling steps .
    Monitor progress via thin-layer chromatography (TLC) and optimize quenching steps to minimize degradation.

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer : Compare analogs with halogen (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) on the phenyl ring. For example:

  • 3-Methoxy vs. 4-chloro-3-methoxy : The chloro group in Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate enhances electrophilicity, potentially increasing target binding .
  • Stereochemistry : Enantiomers (R/S) may show divergent activity; resolve via chiral HPLC and test separately .

Q. What strategies ensure compound stability during storage and experimental use?

  • Methodological Answer : Store at –20°C in anhydrous conditions (desiccants) to prevent ester hydrolysis. Buffer solutions for biological assays should maintain pH 6–8 to avoid amine protonation or de-esterification. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can conflicting data on substituent effects be resolved?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electronic effects (e.g., Hammett σ values for substituents). Validate experimentally by synthesizing derivatives and testing under standardized conditions. For example, nitro groups may increase reactivity in electrophilic substitution but reduce solubility .

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